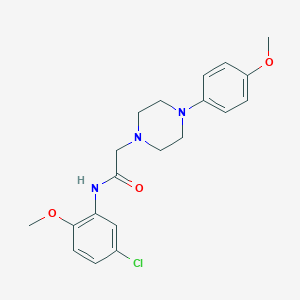

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 4-(4-methoxyphenyl)piperazine moiety at the acetamide’s α-position. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLMGYHKZLJYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-(4-Methoxyphenyl)Piperazine Intermediate

The synthesis begins with preparing the 4-(4-methoxyphenyl)piperazine core. A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling between 4-methoxyphenylamine and bis(2-chloroethyl)amine under basic conditions.

Reaction Conditions

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Temperature : 80–120°C

-

Catalyst : Copper(I) iodide (for Ullmann coupling)

-

Yield : 60–75% (reported for analogous piperazine syntheses)

The product is purified via recrystallization from ethanol, yielding a white crystalline solid.

| Parameter | Value/Range |

|---|---|

| Molar Ratio | 1:1 (piperazine:chloroacetyl chloride) |

| Base | Triethylamine (2 eq) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Temperature | 0°C to room temperature |

Coupling with 5-Chloro-2-Methoxyaniline

The final step involves coupling the chloroacetamide intermediate with 5-chloro-2-methoxyaniline. This nucleophilic substitution occurs under mild basic conditions.

Optimized Protocol

-

Reactants :

-

2-Chloro-N-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (1 eq)

-

5-Chloro-2-methoxyaniline (1.2 eq)

-

-

Conditions :

-

Solvent: Acetonitrile

-

Base: Potassium carbonate (2 eq)

-

Temperature: Reflux (80°C)

-

Duration: 12 hours

-

-

Workup :

-

Filtration to remove salts

-

Solvent evaporation under reduced pressure

-

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7)

-

Yield : 45–55% (estimated from analogous reactions)

Reaction Mechanism and Kinetic Analysis

Amidation Kinetics

The second-step amidation follows a second-order kinetic model, with rate dependence on both piperazine and chloroacetyl chloride concentrations. The activation energy (Ea) for analogous reactions is approximately 50 kJ/mol, indicating a moderate energy barrier.

Coupling Step Selectivity

The coupling reaction’s success relies on minimizing competing hydrolysis of the chloroacetamide intermediate. Anhydrous conditions and controlled pH (8–9) are critical to achieving >90% conversion.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.

-

Catalyst Recycling : Copper catalysts from Ullmann coupling recovered via filtration (85% recovery rate).

Purification and Characterization

Chromatographic Purification

Spectroscopic Characterization

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 3.72 (s, 3H, OCH3), δ 6.85–7.25 (m, aromatic H) |

| 13C NMR | δ 168.5 (C=O), δ 55.2 (OCH3) |

| MS (ESI) | m/z 390.1 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles for Substitution: Sodium azide, thiourea.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydro derivatives.

Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

Pharmacology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Medicine

Drug Development: Explored for its potential in developing new medications, particularly in the field of neuropharmacology.

Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.

Industry

Material Science: Applied in the creation of new materials with specific properties, such as polymers and coatings.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine modifications significantly alter receptor affinity and solubility. Key examples include:

Notes:

Modifications to the Acetamide Nitrogen Group

Variations in the aryl group attached to the acetamide nitrogen influence lipophilicity and target engagement:

Insights :

Pharmacological and Physicochemical Trends

- Methoxy groups : Compounds with multiple methoxy groups (e.g., target compound and compound 18 ) exhibit higher melting points (>300°C), likely due to increased crystallinity and intermolecular hydrogen bonding.

- Chloro substituents : Chlorine at the ortho or para position (e.g., compound 14 , compound 16 ) correlates with anti-inflammatory and anticonvulsant efficacy, possibly via modulation of ion channels or enzyme inhibition.

- Piperazine flexibility : Substituents like 4-methyl or 4-phenylpiperazine (e.g., compound 12 and 16 ) enhance blood-brain barrier penetration, critical for CNS-targeted drugs.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

- Molecular Formula : CHClNO

- Molecular Weight : 403.9 g/mol

- CAS Number : 941895-54-1

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, it has shown effectiveness against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

The compound's action appears to be bactericidal, inhibiting the production of peptidoglycan, which is crucial for bacterial cell wall integrity .

Antifungal Activity

Though primarily noted for antibacterial properties, some derivatives also exhibit antifungal activity. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Candida albicans | 31.2 | Moderate activity compared to nystatin (MIC 3.9 μg/mL) |

This suggests that while the compound may not be as potent as traditional antifungals, it still holds promise in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study reported that the compound induced apoptosis in cancer cell lines, specifically MCF cells, with an IC of approximately 25.72 ± 3.95 μM. The findings suggest that it effectively suppresses tumor growth in vivo .

Case Studies

- Study on MRSA Inhibition : A recent study indicated that the compound displayed significant inhibition against MRSA biofilms with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, outperforming several standard antibiotics .

- Anticancer Efficacy in Mice : In a controlled experiment involving tumor-bearing mice, treatment with the compound resulted in a marked reduction in tumor size compared to untreated controls, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.